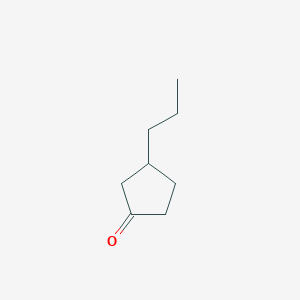

3-Propylcyclopentanone

Description

Structure

3D Structure

Properties

IUPAC Name |

3-propylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-2-3-7-4-5-8(9)6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWKQLPXRUHHFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Propylcyclopentanone CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Propylcyclopentanone, including its chemical identity, physicochemical properties, a proposed synthetic route, and a discussion of the potential biological significance of the broader class of alkylated cyclopentanones.

Chemical Identity and Properties

This compound is a cyclic ketone with a propyl substituent at the third position of the cyclopentane (B165970) ring.

IUPAC Name: 3-propylcyclopentan-1-one[1]

CAS Number: 82322-93-8[1]

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.20 g/mol | [1] |

| XLogP3-AA | 1.9 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 126.104465066 Da | [1] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Heavy Atom Count | 9 | [1] |

| Complexity | 107 | [1] |

Proposed Synthesis Workflow

A common method for the synthesis of 3-alkylcyclopentanones involves the conjugate addition of an organometallic reagent to an α,β-unsaturated ketone. In this case, cyclopent-2-en-1-one can serve as the starting material, and a propyl group can be introduced using an appropriate organocuprate reagent.

Caption: Proposed synthesis of this compound via Michael addition.

Experimental Protocol: A Generalized Approach

The following is a generalized experimental protocol for the synthesis of this compound based on the workflow described above. Note: This is a representative protocol and has not been optimized for this specific transformation. Appropriate safety precautions should be taken when handling organolithium reagents and other hazardous materials.

Materials:

-

Cyclopent-2-en-1-one

-

n-Propyl lithium solution in hexanes

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., Schlenk line, oven-dried flasks)

Procedure:

-

Preparation of the Gilman Reagent (Lithium Dipropylcuprate):

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend copper(I) iodide in anhydrous diethyl ether.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add two equivalents of n-propyl lithium solution to the stirred suspension.

-

Allow the mixture to stir at -78 °C for approximately 30 minutes, during which the Gilman reagent will form.

-

-

Michael Addition:

-

To the freshly prepared Gilman reagent at -78 °C, add one equivalent of cyclopent-2-en-1-one dissolved in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

-

Potential Biological Significance and Applications in Drug Development

While there is a lack of specific biological activity data for this compound, the broader class of cyclopentanone (B42830) and cyclopentenone derivatives has been a subject of interest in medicinal chemistry.

-

Cyclopentenone Prostaglandins: A well-known class of biologically active molecules, cyclopentenone prostaglandins, exhibit anti-inflammatory, anti-neoplastic, and anti-viral properties.[2] Their activity is often attributed to the reactive α,β-unsaturated carbonyl group in the cyclopentenone ring.[2]

-

Cyclopentenediones: These compounds, found as secondary metabolites in various organisms, have demonstrated a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and cytostatic effects.[3][4]

-

Alkylated Cyclopentanones as Synthetic Intermediates: The cyclopentanone scaffold is a common structural motif in many natural products and synthetic pharmaceuticals. Alkylated cyclopentanones, such as this compound, can serve as valuable building blocks for the synthesis of more complex and biologically active molecules.

Given the biological activities observed in related structures, this compound could be a target for screening in various biological assays, particularly in the areas of inflammation and oncology. Its synthesis provides a scaffold that can be further functionalized to explore structure-activity relationships.

Spectroscopic Data

Logical Relationships in Drug Discovery

The potential role of this compound in a drug discovery workflow can be visualized as an early-stage component in the development of novel therapeutics.

Caption: A logical workflow for the potential role of this compound in drug discovery.

References

- 1. This compound | C8H14O | CID 14251024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentenone prostaglandins: new insights on biological activities and cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Chemical properties and biological activities of cyclopentenediones: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of 3-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectroscopic characteristics of 3-propylcyclopentanone. Due to a lack of readily available experimental spectra in public databases, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and analysis of analogous compounds. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their own analytical endeavors. This guide is intended to serve as a valuable resource for scientists engaged in the synthesis, identification, and characterization of substituted cyclopentanones and related molecules in the field of chemical research and drug development.

Predicted Spectroscopic Data of this compound

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted ¹H NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.2 - 2.4 | Multiplet | 2H | H-2 |

| ~1.9 - 2.1 | Multiplet | 2H | H-5 |

| ~1.8 - 1.9 | Multiplet | 1H | H-3 |

| ~1.4 - 1.6 | Multiplet | 2H | H-4 |

| ~1.2 - 1.4 | Multiplet | 4H | Propyl CH₂ |

| ~0.9 | Triplet | 3H | Propyl CH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~220 | C=O (C-1) |

| ~45 | C-2 |

| ~40 | C-5 |

| ~38 | C-3 |

| ~35 | Propyl CH₂ |

| ~30 | C-4 |

| ~20 | Propyl CH₂ |

| ~14 | Propyl CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 - 2850 | Strong | C-H (Aliphatic) Stretch |

| ~1745 | Strong | C=O (Carbonyl) Stretch[1][2][3] |

| ~1465 | Medium | CH₂ Bending |

| ~1150 | Medium | C-C Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 126 | Moderate | Molecular Ion [M]⁺ |

| 98 | Moderate | [M - C₂H₄]⁺ (from ring cleavage) |

| 83 | Strong | [M - C₃H₇]⁺ (α-cleavage, loss of propyl group)[4][5][6] |

| 55 | Strong | [C₄H₇]⁺ or [C₃H₃O]⁺ (from ring fragmentation)[7] |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The liquid column height should be approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into a spinner turbine and adjust its depth using a depth gauge.

-

Place the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra. This can be done manually or automatically.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay). For ¹³C NMR, a larger number of scans is typically required.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive phase.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to elucidate the molecular structure.

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place a single drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, creating a thin liquid film between the plates.

-

Mount the "sandwiched" plates in the spectrometer's sample holder.

-

-

Data Acquisition:

-

Record a background spectrum of the empty IR beam path. This will be automatically subtracted from the sample spectrum.

-

Place the sample holder with the prepared salt plates into the IR spectrometer.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

-

Correlate these absorption bands with specific functional groups and bond vibrations within the molecule. Pay particular attention to the strong carbonyl (C=O) stretch, which is characteristic of ketones.[8]

-

2.3 Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Introduce a small amount of the this compound sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

-

The sample is vaporized in the ion source.

-

The vaporized molecules are bombarded with a high-energy electron beam (Electron Ionization - EI), causing the ejection of an electron and the formation of a positively charged molecular ion (radical cation). This process can also induce fragmentation of the molecule.[9]

-

-

Mass Analysis:

-

The positively charged ions (the molecular ion and any fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or a magnetic sector).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The resulting data is plotted as a mass spectrum, showing the relative abundance of each ion as a function of its m/z ratio.

-

-

Data Analysis:

-

Identify the molecular ion peak (M⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern. Common fragmentation pathways for ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and other rearrangements.[6] These fragmentation patterns provide valuable information about the structure of the molecule.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

- 1. scribd.com [scribd.com]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. ochemacademy.com [ochemacademy.com]

- 5. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. people.whitman.edu [people.whitman.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. archive.nptel.ac.in [archive.nptel.ac.in]

Synthesis of 3-Propylcyclopentanone from Cyclopentanone: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 3-propylcyclopentanone from the readily available starting material, cyclopentanone (B42830). Direct α-alkylation of cyclopentanone yields the 2-substituted isomer. Therefore, a multi-step approach is required to achieve the desired 3-propyl substitution pattern. The presented methodology involves a two-stage process: (1) the synthesis of the key intermediate, cyclopent-2-en-1-one, via α-bromination of cyclopentanone followed by dehydrobromination, and (2) the conjugate addition of a propyl group to the β-position of the enone using an organocuprate reagent. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and workflow visualizations to facilitate practical application.

Introduction and Synthetic Strategy

The alkylation of cyclic ketones is a fundamental transformation in organic synthesis. While the direct alkylation of a ketone like cyclopentanone via its enolate or enamine derivative is a common strategy, this approach invariably leads to substitution at the α-position (C2) due to the inherent reactivity of these intermediates. The synthesis of β-substituted (C3) ketones, such as this compound, necessitates an alternative strategy that directs the incoming nucleophile to the desired position.

The most effective and widely adopted strategy involves converting the saturated ketone into an α,β-unsaturated ketone. This modification introduces an electrophilic β-carbon, which is susceptible to nucleophilic attack in a 1,4-conjugate addition (Michael addition). This guide details a reliable two-stage synthetic route:

-

Formation of Cyclopent-2-en-1-one: Cyclopentanone is first converted to 2-bromocyclopentanone (B1279250). Subsequent elimination of hydrogen bromide furnishes the key intermediate, cyclopent-2-en-1-one.[1][2]

-

Conjugate Addition: A Gilman reagent, lithium dipropylcuprate ((CH₃CH₂CH₂)₂CuLi), is used to deliver a propyl nucleophile to the β-carbon of cyclopent-2-en-1-one.[3][4] Gilman reagents are preferred for this transformation as they selectively perform 1,4-addition, in contrast to "harder" nucleophiles like Grignard or organolithium reagents which tend to favor 1,2-addition directly to the carbonyl carbon.[5]

This sequence provides a high-yielding and regioselective pathway to the target molecule, this compound.

Overall Synthetic Workflow

The logical flow of the synthesis is depicted below, starting from cyclopentanone and proceeding through the two key stages to the final product.

Caption: Overall workflow for the synthesis of this compound.

Quantitative Data Summary

The following tables summarize typical reactant quantities and expected yields for each stage of the synthesis.

Table 1: Stage 1 - Synthesis of Cyclopent-2-en-1-one

| Step | Reactant | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Solvent | Yield (%) | Reference |

| α-Bromination | Cyclopentanone | 84.12 | 3.0 | 63.2 g | H₂O / 1-chlorobutane | 80-85 | [2] |

| Bromine | 159.81 | 1.0 | 40.0 g | (Biphasic) | |||

| Elimination | 2-Bromocyclopentanone | 163.01 | 1.0 | 20.0 g | DMF | ~92 | [2] |

| Lithium Carbonate | 73.89 | 0.6 | 5.44 g | ||||

| Lithium Bromide | 86.85 | 0.04 | 0.51 g |

Table 2: Stage 2 - Synthesis of this compound

| Step | Reactant | Molar Mass ( g/mol ) | Moles (Relative) | Mass/Volume | Solvent | Yield (%) | Reference |

| Gilman Prep. | 1-Bromopropane (B46711) | 123.00 | 2.0 | See Protocol | Diethyl Ether | >95 (prep) | [6] |

| Lithium metal | 6.94 | 4.0 | See Protocol | Diethyl Ether | |||

| Copper(I) Iodide | 190.45 | 1.0 | See Protocol | Diethyl Ether | |||

| Addition | Cyclopent-2-en-1-one | 82.10 | 1.0 | See Protocol | Diethyl Ether | 70-85 (est.) | [7] |

| (CH₃CH₂CH₂)₂CuLi | 191.73 | 1.0 | See Protocol | Diethyl Ether |

Note: Estimated yield for the conjugate addition is based on analogous reactions reported in the literature.

Detailed Experimental Protocols

Stage 1: Synthesis of Cyclopent-2-en-1-one

This stage is performed in two distinct steps: α-bromination and subsequent elimination.

Step 1A: α-Bromination of Cyclopentanone to 2-Bromocyclopentanone [2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer, combine cyclopentanone (63.2 g, 0.751 mol), water (60.0 g), and 1-chlorobutane (60.0 g).

-

Bromine Addition: Cool the biphasic mixture to 1°C using an ice-salt bath. Add bromine (40.0 g, 0.250 mol) dropwise via the dropping funnel over a period of 2 hours, maintaining the internal temperature at 1°C.

-

Reaction: After the addition is complete, continue to stir the mixture vigorously at 1°C for 15 hours.

-

Workup: Add water (44.0 g) and 1-chlorobutane (60.0 g) to the flask and stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic phase from the aqueous phase.

-

Isolation: The organic phase, a 1-chlorobutane solution containing the product, can be used directly in the next step or concentrated under reduced pressure to yield crude 2-bromocyclopentanone. The typical yield based on bromine is 84.7% (34.5 g).

Step 1B: Dehydrobromination of 2-Bromocyclopentanone [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, prepare a mixture of N,N-dimethylformamide (DMF, 60.0 g), lithium carbonate (5.44 g, 73.6 mmol), lithium bromide monohydrate (0.51 g, 4.9 mmol), and hydroquinone (B1673460) (0.02 g, 0.2 mmol) as an inhibitor.

-

Addition of Bromoketone: Heat the mixture to 100°C. Add the crude 2-bromocyclopentanone (20.0 g, 122.7 mmol) dropwise to the heated mixture over 1 hour.

-

Reaction: Maintain the reaction mixture at 100°C for 3 hours after the addition is complete.

-

Isolation and Purification: Cool the reaction mixture to room temperature. The product, 2-cyclopentene-1-one, can be isolated by distillation directly from the reaction mixture under reduced pressure. The expected yield is approximately 92% (9.3 g).

Caption: Reaction scheme for the formation of cyclopent-2-en-1-one.

Stage 2: Synthesis of this compound

This stage involves the preparation of the Gilman reagent followed by its reaction with the enone intermediate.

Step 2A: Preparation of Lithium Dipropylcuprate ((CH₃CH₂CH₂)₂CuLi) [6][8]

Caution: This procedure involves pyrophoric alkyllithium reagents and must be conducted under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents and flame-dried glassware.

-

Preparation of Propyllithium: In a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add lithium metal (wire or granules, 2.0 equivalents relative to 1-bromopropane) to anhydrous diethyl ether. Add a solution of 1-bromopropane (1.0 equivalent) in diethyl ether dropwise to the lithium suspension. The reaction is exothermic and may require initial warming to start, after which it should be controlled with a cooling bath. Stir until all the lithium has reacted to form a clear or slightly cloudy solution of propyllithium.

-

Formation of Cuprate: In a separate flame-dried, three-necked flask equipped with a magnetic stirrer and a thermometer under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents relative to propyllithium) in anhydrous diethyl ether.

-

Cool the CuI suspension to -78°C using a dry ice/acetone bath.

-

Slowly add the prepared propyllithium solution (1.0 equivalent) via cannula or dropping funnel to the CuI suspension with vigorous stirring. The mixture will change color as the Gilman reagent forms. The resulting solution of lithium dipropylcuprate is used immediately in the next step.

Step 2B: Conjugate Addition to Cyclopent-2-en-1-one [7]

-

Reaction Setup: Maintain the freshly prepared lithium dipropylcuprate solution at -78°C under an inert atmosphere.

-

Substrate Addition: Prepare a solution of cyclopent-2-en-1-one (1.0 equivalent relative to CuI) in anhydrous diethyl ether. Add this solution dropwise to the stirred Gilman reagent at -78°C over 20-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to approximately 0°C over 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly pouring the cold mixture into a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Stir vigorously until the copper salts are dissolved in the aqueous layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Isolation and Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄). Filter the solution and remove the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by vacuum distillation or column chromatography on silica (B1680970) gel to afford pure this compound.

Caption: Reaction scheme for the conjugate addition to form this compound.

Conclusion

The synthesis of this compound from cyclopentanone is effectively achieved through a regioselective, two-stage process. The initial formation of cyclopent-2-en-1-one provides a crucial intermediate that directs the subsequent nucleophilic attack to the β-position. The use of a lithium dipropylcuprate (Gilman) reagent ensures a high-yielding 1,4-conjugate addition, selectively forming the desired C-C bond at the 3-position. The protocols detailed in this guide are based on well-established and reliable procedures, offering a practical pathway for obtaining the target compound for research and development applications.

References

- 1. Cyclopentenone - Wikipedia [en.wikipedia.org]

- 2. US6787673B2 - Process for producing 2-bromocyclopentanone - Google Patents [patents.google.com]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. byjus.com [byjus.com]

- 5. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 6. chemistnotes.com [chemistnotes.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Natural Occurrence and Synthesis of 3-Propylcyclopentanone and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding 3-propylcyclopentanone and related alkylated cyclopentanone (B42830) derivatives. While direct evidence for the natural occurrence of this compound is currently limited in scientific literature, this document explores the broader context of naturally occurring cyclopentanoid structures, their biosynthetic origins, and their documented biological activities. Furthermore, this guide presents detailed synthetic protocols for the preparation of this compound, methods for its characterization, and discusses the potential biological significance of this class of molecules, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.

Natural Occurrence of Alkylated Cyclopentanones

While a definitive natural source for this compound has not been identified in published literature, the cyclopentanone motif is a common structural feature in a variety of natural products isolated from plants, fungi, and bacteria. These naturally occurring cyclopentanones often possess alkyl substitutions and exhibit a range of biological activities.

Table 1: Examples of Naturally Occurring Alkylated Cyclopentanone Derivatives

| Compound Name | Structure | Natural Source(s) | Reported Biological Activity |

| 3-Methylcyclopentanone | C₆H₁₀O | Clinopodium suaveolens, Asarum canadense | Not well characterized |

| Jasmonates (e.g., Methyl Jasmonate) | C₁₃H₂₀O₃ | Various plants (e.g., Jasminum grandiflorum) | Plant hormone, anti-cancer, anti-inflammatory |

| Pentenomycins | C₆H₈O₄ | Streptomyces eurythermus | Antibiotic |

| Coronatine | C₁₈H₂₅NO₄ | Pseudomonas syringae | Phytotoxin, mimics jasmonate |

Biosynthesis of Alkylated Cyclopentanones

The biosynthesis of many cyclopentanoid natural products is believed to originate from the polyketide pathway. In this pathway, a polyketide synthase (PKS) enzyme iteratively condenses small carboxylic acid units (e.g., acetyl-CoA, malonyl-CoA, and in the case of a propyl side chain, likely butyryl-CoA as a starter unit or valeryl-CoA derived intermediates) to form a linear polyketide chain. This chain then undergoes intramolecular cyclization to form the cyclopentanone ring.

Proposed Biosynthetic Pathway for this compound

A plausible biosynthetic pathway for this compound involves a Type I PKS. The pathway would likely proceed as follows:

-

Initiation: A starter unit, likely butyryl-CoA, is loaded onto the acyl carrier protein (ACP) domain of the PKS.

-

Elongation: Two successive condensations with malonyl-CoA extender units occur, each followed by ketoreduction, dehydration, and enoylreduction to form a saturated acyl chain.

-

Cyclization: An intramolecular Dieckmann or Claisen-type condensation, catalyzed by a specialized domain of the PKS or a separate enzyme, would form the five-membered ring.

-

Post-PKS modifications: Decarboxylation would lead to the final this compound structure.

Biological Activities of Related Cyclopentanones

While the specific biological activities of this compound are not documented, the broader class of cyclopentenones and alkylated cyclopentanones are known to possess a wide range of biological effects.[1][2] These activities are often attributed to the reactivity of the enone system, which can act as a Michael acceptor, interacting with biological nucleophiles such as cysteine residues in proteins.

Table 2: Reported Biological Activities of Cyclopentanone Derivatives

| Compound Class | Example Compound | Biological Activity | Reported IC₅₀ / MIC |

| Cyclopentenones | Pentenomycin | Antibacterial (Gram-positive) | 1-10 µg/mL |

| Jasmonates | Methyl Jasmonate | Anticancer (various cell lines) | 10-100 µM |

| Prostaglandins | Prostaglandin A₂ | Anti-inflammatory, Antiviral | 1-5 µM |

Note: The IC₅₀/MIC values are representative and can vary significantly depending on the specific assay and conditions.

Experimental Protocols

Given the lack of a known natural source, chemical synthesis is the most practical approach to obtain this compound for research purposes. A common and effective method is the alkylation of a cyclopentanone enolate.

Synthesis of this compound via Enolate Alkylation

This protocol describes the synthesis of this compound from cyclopentanone and 1-bromopropane (B46711).

Materials:

-

Cyclopentanone

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

1-Bromopropane

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard laboratory glassware for anhydrous reactions (e.g., flame-dried flasks, syringes, nitrogen/argon atmosphere)

Procedure:

-

Enolate Formation:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add LDA solution (1.1 equivalents) to the stirred THF.

-

Add cyclopentanone (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise to the LDA solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

-

Alkylation:

-

Slowly add 1-bromopropane (1.2 equivalents) to the enolate solution at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield pure this compound.

-

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.

Table 3: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | ~185-187 °C (estimated) |

| ¹³C NMR (CDCl₃, ppm) | δ ~219 (C=O), 45 (CH), 38 (CH₂), 34 (CH₂), 29 (CH₂), 20 (CH₂), 14 (CH₃) |

| ¹H NMR (CDCl₃, ppm) | δ ~2.3-2.0 (m, 5H), 1.6-1.2 (m, 6H), 0.9 (t, 3H) |

| IR (neat, cm⁻¹) | ~2958, 2872, 1740 (C=O), 1458 |

| Mass Spectrum (EI, m/z) | 126 (M⁺), 97, 83, 69, 55, 41 |

Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.

Structure-Activity Relationships and Future Directions

The biological activity of cyclopentanone derivatives is often influenced by the nature and position of substituents on the ring. Understanding these structure-activity relationships (SAR) is crucial for the design of new bioactive molecules.

Future research on this compound and its derivatives could focus on:

-

Screening for Natural Occurrence: Development of sensitive analytical methods to screen various natural sources for the presence of this compound.

-

Biological Evaluation: Synthesis of a library of 3-alkylcyclopentanone derivatives and screening for a range of biological activities, including antibacterial, antifungal, and anticancer effects.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by bioactive cyclopentanone derivatives.

This technical guide provides a foundation for researchers interested in the chemistry and biology of this compound and related compounds. While its natural occurrence remains to be confirmed, the synthetic accessibility and the known bioactivities of similar structures suggest that this is a promising area for further investigation.

References

The Multifaceted Biological Activities of Cyclopentanone Derivatives: A Technical Guide for Researchers

For Immediate Release

Cyclopentanone (B42830) derivatives, a class of organic compounds characterized by a five-membered ring ketone, are emerging as a significant area of interest in drug discovery and development. Possessing a wide spectrum of biological activities, these molecules show considerable promise in the therapeutic areas of oncology, inflammation, and infectious diseases. This technical guide provides an in-depth overview of the core biological activities of cyclopentanone derivatives, presenting quantitative data, detailed experimental protocols, and mechanistic insights to support researchers, scientists, and drug development professionals in this dynamic field.

Anticancer Activity: Inducing Apoptosis and Halting Proliferation

Cyclopentanone derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer activity is often attributed to the induction of apoptosis, the modulation of key signaling pathways, and the inhibition of cell proliferation.

Quantitative Anticancer Activity Data

The anticancer efficacy of various cyclopentanone derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process. The following table summarizes the IC50 values of selected cyclopentanone derivatives against several human cancer cell lines.

| Compound ID/Class | Derivative Type | A-375 (Melanoma) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HT-29 (Colon) IC50 (µM) | NCI-H460 (Lung) IC50 (µM) | Reference |

| 11g | Chalcone Oxime | 0.87 | 0.28 | 2.43 | 1.04 | [1] |

| 11d | Chalcone Oxime | 1.47 | 0.79 | 3.80 | 1.63 | [1] |

| Foretinib (Control) | Kinase Inhibitor | 1.90 | 1.15 | 3.97 | 2.86 | [1] |

| Cyclopentanone Derivatives | General | - | - | - | - | [1] |

| - Number Tested | 30 | [1] | ||||

| - Number Active | 17 | [1] |

Notably, cyclopentane-fused anthraquinone (B42736) derivatives have also shown remarkable antiproliferative potency against various mammalian tumor cell lines, including those with multidrug resistance.[2] These compounds can interact with DNA and topoisomerase 1, and induce the production of reactive oxygen species (ROS), leading to cytotoxicity through pathways associated with lysosomes.[2]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell lines (e.g., A-375, MCF-7, HT-29, NCI-H460)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cyclopentanone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the cyclopentanone derivatives in a complete culture medium. The final DMSO concentration should not exceed 0.1%.[1] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1] Include a vehicle control (medium with DMSO) and a blank control (medium only).[1]

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.[1]

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.[1]

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathway: Mitochondrial Apoptosis

Many cyclopentanone derivatives exert their anticancer effects by inducing apoptosis through the mitochondrial pathway. This intrinsic pathway is characterized by the disruption of the mitochondrial membrane potential, the release of cytochrome c, and the activation of caspases.

Cyclopentenone prostaglandins (B1171923), for instance, can induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway, a process that involves the dissipation of mitochondrial transmembrane potential and the release of cytochrome c.[3] This activation can be independent of external death receptor signaling and is associated with the production of reactive oxygen species.[3]

Anti-inflammatory Activity: Targeting Key Inflammatory Mediators

Cyclopentanone derivatives have been shown to possess significant anti-inflammatory properties, making them attractive candidates for the treatment of various inflammatory conditions. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and transcription factors.

Quantitative Anti-inflammatory Activity Data

The in vivo anti-inflammatory activity of cyclopentanone derivatives is often evaluated using the carrageenan-induced paw edema model in rodents, with the effective dose 50 (ED50) being a key parameter.

| Compound Class | Inflammatory Model | ED50 (mg/kg) | Reference |

| 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones | Xylene-induced mice ear swelling | 67.8 | [4] |

| Carrageenan-induced rats paw edema | 25.3 | [4] | |

| Acetic acid-induced increased capillary permeability in mice | 41.8 | [4] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This in vivo model is widely used to screen for acute anti-inflammatory activity.

Materials:

-

Male Wistar rats (150-200 g)

-

Carrageenan solution (1% in sterile saline)

-

Cyclopentanone derivatives

-

Plethysmometer

-

Vehicle (e.g., saline, DMSO)

-

Reference drug (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimate the rats to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Dosing: Divide the animals into groups: control (vehicle), reference drug, and test groups (different doses of cyclopentanone derivatives). Administer the test compounds or reference drug intraperitoneally or orally.[5][6]

-

Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][6]

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group and determine the ED50 value.

Signaling Pathway: Inhibition of NF-κB

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Many cyclopentanone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Cyclopentenone prostaglandins have been shown to directly inhibit the IκB kinase (IKK) complex, a key enzyme responsible for activating NF-κB.[7] This inhibition prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.[8] Some bicyclic α-methylene cyclopentanones have also been identified as novel NF-κB inhibitors, with their activity being dependent on their stereochemistry and reactivity towards thiols.[9]

Antimicrobial Activity: Combating Bacteria and Fungi

A growing body of evidence highlights the potential of cyclopentanone derivatives as effective antimicrobial agents against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The antimicrobial potency is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

| Compound/Class | Microorganism | MIC (µg/mL) | Reference |

| Oxime ether derivative of DCP | Staphylococcus aureus MRSA | 0.976 | [10] |

| Enterococcus faecalis VRE | 3.91 | [10] | |

| 2-Octylcyclopentanone | Candida albicans | 7.80 | [11] |

| Various bacteria | 7.80 - 125.00 | [11] | |

| Ring-cleaved pleuromutilin (B8085454) derivatives | Streptococcus pneumoniae | ≤4 | [12] |

| Staphylococcus aureus | ≤4 | [12] | |

| 3-Methylcyclopentanone derivatives | Bacillus subtilis | Low MIC reported | [13] |

| Escherichia coli | Low MIC reported | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized and widely used technique for determining the MIC of antimicrobial agents.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Cyclopentanone derivatives

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the cyclopentanone derivatives in the broth medium directly in the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth (turbidity) in the well. This can be determined visually or by measuring the optical density.

Experimental Workflow: Antimicrobial Drug Discovery

The discovery of new antimicrobial agents from cyclopentanone derivatives typically follows a structured workflow.

Antiviral Activity: A Broad-Spectrum Approach

Cyclopentanone derivatives, particularly cyclopentenone prostaglandins, have been reported to inhibit the replication of a variety of viruses. Their antiviral mechanism is often multifaceted, targeting different stages of the viral life cycle.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Compound Class/Name | Virus | EC50 (µM) | Reference |

| Gemcitabine derivative 1 | Influenza A (H1N1) | 22.5 - 54.2 | [14] |

| Gemcitabine derivative 3a | Influenza A (H1N1) | 3.1 - 6.2 | [14] |

| Gemcitabine | Influenza Viruses | 0.3 - 0.7 | [14] |

| Isoquinolone derivative 21 | Influenza A Viruses | 9.9 - 18.5 | [15] |

| Ribonucleoside derivative 50 | Chikungunya Virus | 0.2 | [16] |

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.

Materials:

-

Susceptible host cell line (e.g., MDCK for influenza)

-

Virus stock

-

Cyclopentanone derivatives

-

Culture medium

-

Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well plates

Procedure:

-

Cell Seeding: Seed host cells in plates to form a confluent monolayer.

-

Virus Adsorption: Infect the cell monolayer with a known amount of virus for 1-2 hours.

-

Compound Treatment: After virus adsorption, remove the inoculum and overlay the cells with the overlay medium containing various concentrations of the cyclopentanone derivative.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with crystal violet to visualize the plaques.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC50 value.

Signaling Pathway: Multifaceted Antiviral Mechanisms

Cyclopentenone prostanoids inhibit virus replication through a multi-pronged approach that includes inducing cytoprotective heat-shock proteins, modifying viral glycoprotein (B1211001) maturation, and controlling NF-κB activation. The inhibition of the NF-κB pathway, as depicted in the anti-inflammatory section, also plays a crucial role in the antiviral response by suppressing the expression of host factors that are essential for viral replication.

Conclusion

Cyclopentanone derivatives represent a versatile and promising class of compounds with a rich and diverse range of biological activities. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their potential for the development of novel therapeutics. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to exploring and harnessing the therapeutic potential of these fascinating molecules. Further investigation into the structure-activity relationships and mechanisms of action of novel cyclopentanone derivatives is warranted to advance this exciting field of drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and antitumor activity of cyclopentane-fused anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclopentenone prostaglandins induce lymphocyte apoptosis by activating the mitochondrial apoptosis pathway independent of external death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Synthesis and antiinflammatory activity of 2-(E)-benzylidene-5-(N-substituted aminomethyl) cyclopentanones] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Anti-inflammatory cyclopentenone prostaglandins are direct inhibitors of IkappaB kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cyclopentenone prostaglandins inhibit cytokine-induced nf-kappab activation and chemokine production by human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Controllable conformation and reactivity of bicyclic α-methylene cyclopentanones and their NF-κB pathway inhibitory activity - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00357D [pubs.rsc.org]

- 10. Functionalized Cyclopentenones and an Oxime Ether as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Octylcyclopentanone Inhibits Beta Lactam Resistant Diabetic Wound Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclopentanone ring-cleaved pleuromutilin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Evaluation of Antiviral Activity of Gemcitabine Derivatives against Influenza Virus and Severe Acute Respiratory Syndrome Coronavirus 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Synthetic Versatility of 3-Propylcyclopentanone: A Technical Guide for Organic Chemists

An in-depth exploration of the synthesis, properties, and potential applications of 3-propylcyclopentanone as a valuable building block in organic synthesis, with a focus on its role in the construction of complex molecular architectures relevant to research, drug development, and fragrance science.

Introduction

Cyclopentanone (B42830) and its derivatives are fundamental five-membered carbocyclic ketones that serve as versatile intermediates in the synthesis of a wide array of organic compounds. Among these, this compound emerges as a key building block, offering a reactive carbonyl group and a propyl side chain that can be strategically manipulated to construct more complex molecular frameworks. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular emphasis on detailed experimental protocols and its utility in the synthesis of bioactive molecules and fragrance components.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following table summarizes key data for this compound.[1]

| Property | Value |

| Molecular Formula | C₈H₁₄O |

| Molecular Weight | 126.20 g/mol [1] |

| IUPAC Name | 3-propylcyclopentan-1-one[1] |

| CAS Number | 82322-93-8[1] |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Not available |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods in organic chemistry. The two primary approaches involve the alkylation of a pre-formed cyclopentanone enolate and the conjugate addition of a propyl nucleophile to a cyclopentenone precursor.

Synthesis via Alkylation of Cyclopentanone

This classical approach involves the deprotonation of cyclopentanone to form an enolate, which is then alkylated with a propyl halide. The regioselectivity of the alkylation can be controlled by the choice of base and reaction conditions.

Reaction Scheme:

References

An In-depth Technical Guide to the Stereoisomers of 3-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Propylcyclopentanone, a chiral ketone, exists as a pair of enantiomers, (R)-3-propylcyclopentanone and (S)-3-propylcyclopentanone, due to the stereocenter at the third carbon of the cyclopentanone (B42830) ring. The spatial arrangement of the propyl group defines the molecule's chirality, which can lead to significant differences in biological activity, a critical consideration in drug development and pharmacology. While specific quantitative data and biological studies for the individual enantiomers of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive overview of the principles and methodologies for their synthesis, separation, and characterization based on established practices for analogous chiral ketones. This document outlines potential synthetic routes, detailed protocols for chiral separation and analysis, and methods for determining enantiomeric purity.

Introduction to the Stereoisomers of this compound

The chirality of this compound arises from the C3 carbon atom, which is bonded to four different groups: a hydrogen atom, a propyl group, and two different carbon pathways within the cyclopentanone ring. This asymmetry results in two non-superimposable mirror images, the (R) and (S) enantiomers.

The distinct three-dimensional structures of these enantiomers can lead to differential interactions with other chiral molecules, such as biological receptors and enzymes. Consequently, one enantiomer may exhibit desired therapeutic effects, while the other could be less active, inactive, or even responsible for adverse effects. Therefore, the ability to synthesize, separate, and characterize the individual stereoisomers of this compound is of paramount importance for its potential applications in medicinal chemistry and drug discovery.

Physicochemical and Stereochemical Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | --INVALID-LINK-- |

| Molecular Weight | 126.20 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3-propylcyclopentan-1-one | --INVALID-LINK-- |

Table 2: Predicted Stereochemical Properties of this compound Enantiomers

| Property | (R)-3-propylcyclopentanone | (S)-3-propylcyclopentanone |

| Optical Rotation ([\alpha]_D) | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer. | Expected to be equal in magnitude and opposite in sign to the (R)-enantiomer. |

| Biological Activity | Potentially different from the (S)-enantiomer. | Potentially different from the (R)-enantiomer. |

Experimental Protocols

Detailed experimental protocols for the synthesis, separation, and characterization of the stereoisomers of this compound are not explicitly found in the literature. However, based on established methodologies for similar chiral ketones, the following protocols can be proposed.

Enantioselective Synthesis

The asymmetric synthesis of this compound can be approached through various strategies, including the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. A plausible synthetic route could involve the conjugate addition of a propyl group to cyclopentenone mediated by a chiral catalyst.

Proposed Protocol: Asymmetric Michael Addition

-

Catalyst Preparation: A chiral catalyst, for instance, a proline-derived organocatalyst, is prepared or obtained commercially.

-

Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), cyclopentenone is dissolved in a suitable anhydrous solvent (e.g., toluene (B28343) or dichloromethane).

-

Addition of Reagents: The chiral catalyst is added to the solution, followed by the slow addition of a propylating agent, such as propylmagnesium bromide in the presence of a copper(I) salt (e.g., CuI) to facilitate the 1,4-conjugate addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Chiral Separation

The resolution of racemic this compound into its individual enantiomers can be achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

3.2.1. Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase (CSP) is selected. Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often effective for the separation of chiral ketones.

-

Mobile Phase Preparation: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol), is prepared. The ratio of the solvents is optimized to achieve the best separation.

-

Sample Preparation: A solution of racemic this compound is prepared in the mobile phase at an appropriate concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled temperature.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: The sample is injected onto the column, and the retention times of the two enantiomers are recorded. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

3.2.2. Chiral Gas Chromatography (GC)

-

Column Selection: A capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ or γ-DEX™), is chosen.[1][2][3][4]

-

Carrier Gas: Helium or hydrogen is used as the carrier gas at an optimized flow rate.[1]

-

Temperature Program: An appropriate temperature program for the oven is developed, including initial temperature, ramp rate, and final temperature, to achieve baseline separation of the enantiomers.

-

Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

-

Sample Preparation: The racemic this compound is dissolved in a volatile organic solvent.

-

Analysis: The sample is injected, and the chromatogram is recorded. The enantiomeric ratio is determined by the integration of the peak areas of the two enantiomers.

Characterization of Stereoisomers

3.3.1. Determination of Enantiomeric Purity by NMR Spectroscopy

The enantiomeric purity of a sample can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy in the presence of a chiral solvating agent or a chiral derivatizing agent.[5]

Protocol using a Chiral Solvating Agent (CSA):

-

Sample Preparation: A solution of the enantiomerically enriched this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃).

-

Addition of CSA: A chiral solvating agent, such as (R)-(-)- or (S)-(+)-1-(9-anthryl)-2,2,2-trifluoroethanol, is added to the NMR tube.

-

NMR Analysis: ¹H NMR spectra are recorded. The CSA forms diastereomeric complexes with the enantiomers, leading to separate signals for corresponding protons in the two enantiomers. The enantiomeric excess can be calculated from the integration of these distinct signals.[5][6][7]

3.3.2. Optical Rotation

The optical rotation of the purified enantiomers is a key physical property that confirms their chirality.

-

Sample Preparation: A solution of the pure enantiomer of known concentration is prepared in a suitable solvent.

-

Measurement: The optical rotation is measured using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. The specific rotation ([\alpha]_D) is then calculated.

3.3.3. Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light and provides information about the stereochemistry of a chiral molecule.[8][9][10][11]

-

Sample Preparation: A solution of the enantiomer is prepared in a suitable solvent that is transparent in the region of interest.

-

Measurement: The CD spectrum is recorded over a range of wavelengths. The sign and magnitude of the Cotton effect can be used to help assign the absolute configuration of the enantiomer, often with the aid of computational chemistry.[8][9]

Potential Biological Activities

While no specific biological activities have been reported for the individual stereoisomers of this compound, the chirality of drug molecules is known to have a profound impact on their pharmacological and toxicological profiles. It is plausible that the (R) and (S) enantiomers of this compound could exhibit different activities in biological systems. For instance, they might show stereoselective binding to olfactory receptors, leading to different scents, or interact differently with metabolic enzymes.

Proposed Biological Screening:

A preliminary biological screening of the separated enantiomers could involve assays relevant to the therapeutic areas where cyclopentanone derivatives have shown activity. This could include, but is not limited to:

-

Receptor Binding Assays: To determine the affinity of each enantiomer for specific G-protein coupled receptors (GPCRs) or ion channels.

-

Enzyme Inhibition Assays: To assess the inhibitory potential of each enantiomer against relevant enzymes.

-

Cell-Based Assays: To evaluate the effect of each enantiomer on cellular processes such as proliferation, apoptosis, or signaling pathways.

Visualizations

References

- 1. lcms.cz [lcms.cz]

- 2. gcms.cz [gcms.cz]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US11008354B2 - Chiral solvating agents - Google Patents [patents.google.com]

- 6. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 7. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Linear and nonlinear circular dichroism of R-(+)-3-methylcyclopentanone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Vibronically resolved electronic circular dichroism spectra of (R)-(+)-3-methylcyclopentanone: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Circular dichroism laser mass spectrometry: differentiation of 3-methylcyclopentanone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Synthetic Utility of 3-Propylcyclopentanone as a Chiral Building Block: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral cyclopentanone (B42830) frameworks are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceutical agents. Their inherent stereochemistry plays a crucial role in determining biological function, making the development of methods for their enantioselective synthesis a significant focus in modern organic chemistry. Among these, 3-alkylcyclopentanones serve as versatile chiral building blocks, offering a synthetically accessible scaffold for the construction of more complex molecular architectures. This technical guide focuses on the potential of 3-propylcyclopentanone as a chiral building block, providing an in-depth overview of established asymmetric synthetic strategies applicable to its preparation and its prospective role in the synthesis of valuable target molecules. While specific literature on the enantioselective synthesis and application of this compound is limited, this guide extrapolates from well-established methodologies for the asymmetric synthesis of analogous 3-alkylcyclopentanones, offering a practical roadmap for researchers in the field.

General Methodologies for the Asymmetric Synthesis of 3-Alkylcyclopentanones

The enantioselective synthesis of 3-substituted cyclopentanones can be broadly approached through several key strategies. These methods are highly relevant and adaptable for the preparation of chiral this compound.

Asymmetric Conjugate Addition to Cyclopentenone

One of the most powerful and widely employed methods for the enantioselective synthesis of 3-alkylcyclopentanones is the asymmetric conjugate addition of organometallic reagents to α,β-unsaturated cyclopentenones. This approach allows for the direct installation of the alkyl substituent at the C3 position with high stereocontrol.

Experimental Protocol: Copper-Catalyzed Asymmetric Conjugate Addition of Grignard Reagents

This protocol is a general representation of a copper-catalyzed asymmetric conjugate addition, which can be adapted for the synthesis of (R)- or (S)-3-propylcyclopentanone.

Materials:

-

Cyclopentenone

-

Propylmagnesium bromide (or other suitable Grignard reagent)

-

Copper(I) iodide (CuI)

-

Chiral ligand (e.g., (S)-Tol-BINAP, (R,R)-Taniaphos)

-

Anhydrous toluene

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Catalyst Preparation: In a flame-dried, argon-purged flask, a mixture of CuI (5.0 mol%) and the chiral ligand (5.5 mol%) is suspended in anhydrous toluene. The mixture is stirred at room temperature for 1 hour to form the chiral copper catalyst complex.

-

Reaction Setup: The flask is cooled to the desired temperature (typically between -78 °C and 0 °C).

-

Addition of Reactants: Cyclopentenone (1.0 equivalent) is added to the catalyst suspension. Subsequently, the propylmagnesium bromide solution (1.2 equivalents in diethyl ether) is added dropwise over a period of 30 minutes, maintaining the reaction temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Quenching and Work-up: Upon completion, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature and extracted with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Quantitative Data for Analogous Systems:

| Alkyl Group | Chiral Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) |

| Methyl | (R)-Tol-BINAP | Cu(OTf)₂/Ph-BOX | Toluene | -78 | 95 | 98 |

| Ethyl | (S,S)-f-Binaphane | CuI/P(OEt)₃ | Et₂O | -78 | 92 | 96 |

| Butyl | (R,R)-Taniaphos | CuBr·SMe₂ | Toluene | -40 | 89 | 94 |

This data is representative and compiled from various sources on asymmetric conjugate additions.

Organocatalytic Asymmetric Michael Addition

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. Chiral amines, such as prolinol derivatives, can catalyze the asymmetric Michael addition of nucleophiles to enones, including the formation of 3-substituted cyclopentanones.

Experimental Protocol: Organocatalytic Asymmetric Michael Addition of Aldehydes

This protocol describes a general procedure for the organocatalytic Michael addition of an aldehyde to an α,β-unsaturated ketone, which can be adapted for the synthesis of a precursor to this compound.

Materials:

-

Cyclopentenone

-

Propanal

-

Chiral organocatalyst (e.g., (S)-diphenylprolinol silyl (B83357) ether)

-

Anhydrous solvent (e.g., chloroform, toluene)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a solution of cyclopentenone (1.0 equivalent) and the chiral organocatalyst (20 mol%) in the anhydrous solvent, propanal (1.5 equivalents) is added at room temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated and the crude product is purified by flash column chromatography on silica gel to yield the Michael adduct. Subsequent transformations would be required to convert this adduct to this compound.

Quantitative Data for Analogous Organocatalytic Michael Additions:

| Nucleophile | Catalyst | Solvent | Yield (%) | dr | ee (%) |

| Propanal | (S)-Diphenylprolinol silyl ether | CHCl₃ | 85 | >20:1 | 99 |

| Butanal | Jørgensen-Hayashi catalyst | Toluene | 90 | 19:1 | 98 |

This data is representative of organocatalytic Michael additions to cyclic enones.

Applications in the Synthesis of Bioactive Molecules

While direct applications of chiral this compound are not extensively documented, the 3-alkylcyclopentanone motif is a cornerstone in the synthesis of several classes of important bioactive molecules.

Prostaglandin (B15479496) Analogues

Prostaglandins (B1171923) are a class of lipid compounds with diverse physiological effects, and their synthesis has been a major driver in the development of asymmetric methodologies.[1] The core structure of many prostaglandins features a substituted cyclopentane (B165970) ring. The use of a chiral 3-alkylcyclopentanone building block can provide a convergent and stereocontrolled entry into the synthesis of various prostaglandin analogues. The propyl side chain at the C3 position could lead to novel analogues with potentially altered biological activity and receptor selectivity.

Jasmonate Analogues

Jasmonates are a group of plant hormones involved in various developmental processes and stress responses.[2][3] Their structures are based on a cyclopentanone core with two side chains. The synthesis of novel jasmonate analogues is an active area of research for the development of new plant growth regulators and agrochemicals. Chiral this compound could serve as a key starting material for the synthesis of jasmonate analogues with modified side chains, potentially leading to compounds with enhanced or altered biological profiles.[4][5]

Visualizing Synthetic Pathways

Diagram 1: General Workflow for Asymmetric Synthesis of this compound

References

- 1. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Novel chemically synthesized hydroxyl-containing jasmonates as powerful inducing signals for plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermochemical Properties of 3-Propylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3-propylcyclopentanone. Due to the limited availability of direct experimental values for this specific compound, this guide leverages data from structurally similar molecules to provide reasonable estimations. It also details the standard experimental protocols for the determination of these properties, offering a foundational understanding for further research and application in fields such as drug development and chemical process design.

Data Presentation: Thermochemical Properties

Table 1: Thermochemical Data for n-Propylcyclopentane (as an estimate for this compound)

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (liquid) | ΔfH°liquid | -203.4 ± 1.1 | kJ/mol | [1] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°liquid | -5235.8 ± 1.1 | kJ/mol | [1] |

| Standard Molar Entropy (liquid) | S°liquid | 293.4 ± 0.6 | J/mol·K | [1] |

| Molar Heat Capacity (liquid) | Cp,liquid | 215.34 | J/mol·K | [1] |

Table 2: Thermochemical Data for Cyclopentanone

| Property | Symbol | Value | Units | Reference |

| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas | -189.5 ± 1.1 | kJ/mol | [2] |

| Standard Molar Enthalpy of Combustion (liquid) | ΔcH°liquid | -2920.8 ± 0.5 | kJ/mol | [3] |

| Standard Molar Entropy (gas) | S°gas | 313.2 ± 2.1 | J/mol·K | [2] |

| Molar Heat Capacity (gas) | Cp,gas | 106.4 | J/mol·K | [2] |

Experimental Protocols

The determination of thermochemical data for organic compounds like this compound relies on well-established experimental techniques. The following are detailed methodologies for key experiments.

1. Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is often determined indirectly from the enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.[4]

-

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume. The temperature change of the water is measured to calculate the heat of combustion.

-

Apparatus: A high-pressure stainless steel bomb, a water bath (calorimeter), a high-precision thermometer, a stirrer, and an ignition system.

-

Procedure:

-

A pellet of a known mass of this compound is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

The bomb is submerged in a known quantity of water in the calorimeter. The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

-

Data Analysis: The heat of combustion is calculated using the temperature rise, the heat capacity of the calorimeter, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, which relates the heat of combustion to the enthalpies of formation of the products (CO₂ and H₂O) and the reactant.

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Enthalpies of Transition

Differential Scanning Calorimetry (DSC) is a versatile technique used to measure heat capacity (Cp) and the enthalpies of phase transitions (e.g., fusion and vaporization).[4][5]

-

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference material as a function of temperature.

-

Apparatus: A differential scanning calorimeter with a furnace, sample and reference pans, and a temperature programmer.

-

Procedure for Heat Capacity:

-

An empty sample pan and a reference pan are heated at a constant rate to obtain a baseline.

-

A known mass of a standard material (e.g., sapphire) is placed in the sample pan and heated at the same rate.

-

A known mass of this compound is placed in the sample pan and subjected to the same heating program.

-

-

Procedure for Enthalpy of Fusion/Vaporization:

-

A known mass of the sample is placed in the sample pan.

-

The sample is heated at a constant rate through its melting or boiling point.

-

The heat flow to the sample will increase during the phase transition.

-

-

Data Analysis: The heat capacity is calculated by comparing the heat flow to the sample with that of the standard. The enthalpy of fusion or vaporization is determined by integrating the area of the peak corresponding to the phase transition.

3. The Kinetic Method for Gas-Phase Thermochemistry

The kinetic method, a tandem mass spectrometry technique, can be used to determine relative thermochemical properties like proton affinities in the gas phase.[6]

-